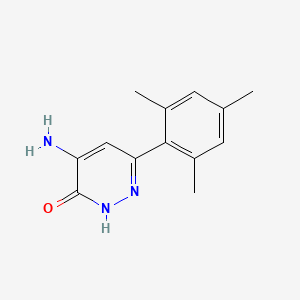

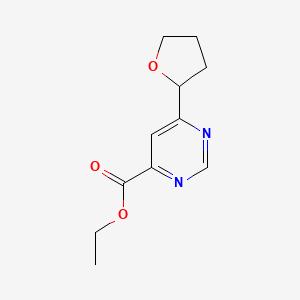

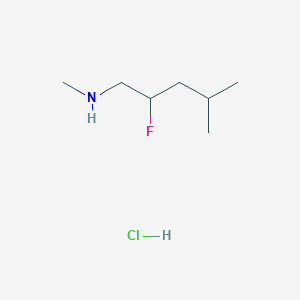

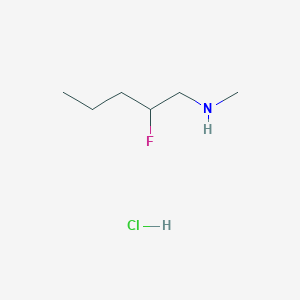

![molecular formula C8H17NO B1484652 trans-2-[(2-Methylpropyl)amino]cyclobutan-1-ol CAS No. 1867662-74-5](/img/structure/B1484652.png)

trans-2-[(2-Methylpropyl)amino]cyclobutan-1-ol

Overview

Description

Trans-2-[(2-Methylpropyl)amino]cyclobutan-1-ol, also known as trans-2-MPA-CB, is a cyclic amino alcohol derived from the cyclobutanone ring. It is a structural isomer of trans-2-amino-cyclobutan-1-ol (trans-2-ACB), and is a member of the cyclobutane family of compounds. Trans-2-MPA-CB has been studied for its potential use in a variety of scientific and medical applications, including drug delivery, enzymatic catalysis, and as a substrate for enzymatic reactions.

Scientific Research Applications

Organic Synthesis

trans-2-[(2-Methylpropyl)amino]cyclobutan-1-ol: is a valuable building block in organic synthesis. Its unique structure, featuring a cyclobutane ring with an amino group and a hydroxyl moiety, allows for the exploration of new molecular designs. This compound can be used to synthesize complex molecules for pharmaceuticals, agrochemicals, and materials science .

Pharmaceutical Research

In pharmaceutical research, this compound’s molecular framework is utilized to develop new drug candidates. Its cyclobutane core can impart stability to the pharmacophore, potentially leading to drugs with improved efficacy and safety profiles .

Agrochemical Development

The agricultural sector can benefit from the chemical properties of trans-2-[(2-Methylpropyl)amino]cyclobutan-1-ol . Researchers can use it to create novel agrochemicals that help protect crops from pests and diseases, while also being safe for the environment .

Material Science

Material scientists can explore the use of trans-2-[(2-Methylpropyl)amino]cyclobutan-1-ol in the development of new materials. Its structural properties may contribute to the creation of polymers with unique characteristics, such as increased resilience or biodegradability .

Analytical Chemistry

This compound can serve as a standard or reference material in analytical chemistry. Its clear, colorless liquid form and precise molecular weight make it suitable for calibrating instruments or validating analytical methods .

Chemical Education

Due to its distinct molecular structure, trans-2-[(2-Methylpropyl)amino]cyclobutan-1-ol can be used as a teaching aid in chemical education. It provides a practical example of cyclobutane chemistry and stereochemistry for students .

Reference Standards

As a high-purity organic compound, it is used as a reference standard in pharmaceutical testing. This ensures accurate results in quality control and regulatory compliance .

Biomedical Research

Finally, in biomedical research, this compound could be investigated for its bioactivity. Its unique chemical properties might interact with biological systems in novel ways, leading to new insights into cellular processes or the development of diagnostic tools .

properties

IUPAC Name |

(1R,2R)-2-(2-methylpropylamino)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-6(2)5-9-7-3-4-8(7)10/h6-10H,3-5H2,1-2H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYFOKBULXSUEI-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1CCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN[C@@H]1CC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-[(2-Methylpropyl)amino]cyclobutan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.